6,7-seco-angustilobine B

Description

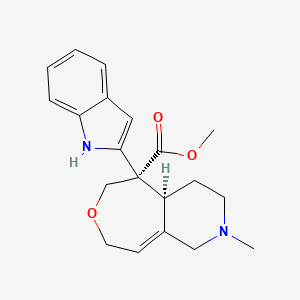

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (4aS,5S)-5-(1H-indol-2-yl)-2-methyl-1,3,4,4a,6,8-hexahydrooxepino[4,5-c]pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-22-9-7-16-15(12-22)8-10-25-13-20(16,19(23)24-2)18-11-14-5-3-4-6-17(14)21-18/h3-6,8,11,16,21H,7,9-10,12-13H2,1-2H3/t16-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQMYHQHWMKUFY-JXFKEZNVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2C(=CCOCC2(C3=CC4=CC=CC=C4N3)C(=O)OC)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]2C(=CCOC[C@]2(C3=CC4=CC=CC=C4N3)C(=O)OC)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of 6,7 Seco Angustilobine B

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. For 6,7-seco-angustilobine B, a suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HMBC, NOESY) techniques, were employed to assemble the structural puzzle.

The ¹H NMR spectrum reveals the presence and environment of all hydrogen atoms in the molecule. In the case of this compound, characteristic signals for the aromatic protons of the indole (B1671886) ring are observed. Specifically, a 4-proton spin system corresponding to H-9, H-10, H-11, and H-12 is a key feature. honeybee.org

The ¹³C NMR spectrum provides information on all carbon atoms. Key signals confirming the structure of this compound include those for the ester carbonyl (C=O) and the associated methoxy (B1213986) group (-OCH₃), which appear at approximately δC 173.6 and 52.8 ppm, respectively. honeybee.org The carbons of the indole ring also show characteristic shifts, with C-9 to C-12 appearing between δC 110.9 and 122.3 ppm. honeybee.org

Table 1: Selected NMR Spectroscopic Data for this compound

| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Multiplicity / Type |

|---|---|---|---|

| -COOCH₃ | - | 173.6 | Quaternary (C) |

| -COOCH₃ | - | 52.8 | Methyl (CH₃) |

| 9 | 7.56 (d) | 120.5 | Methine (CH) |

| 10 | 7.13 (t) | 120.2 | Methine (CH) |

| 11 | 7.19 (t) | 122.3 | Methine (CH) |

| 12 | 7.35 (d) | 110.9 | Methine (CH) |

Two-dimensional NMR techniques are essential for establishing the final connectivity and stereochemistry of complex molecules like this compound.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For example, the COSY spectrum would confirm the correlations within the aromatic spin system of the indole ring (H-9 through H-12). honeybee.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting different structural fragments. For instance, correlations from the methyl protons of the ester group to the carbonyl carbon would confirm this functional group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is paramount for determining the relative stereochemistry by identifying protons that are close to each other in space, regardless of their bonding connectivity. The spatial arrangement of the piperidine (B6355638) moiety relative to the indole framework is confirmed through specific NOESY correlations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For this compound, HRMS data confirmed a protonated molecular ion [M+H]⁺ at an m/z of 341.30, which corresponds to the molecular formula C₂₀H₂₄N₂O₃. honeybee.orguantwerpen.be This data is fundamental to the entire structural elucidation process, providing the atomic "parts list" that must be assembled using NMR data.

Table 2: High-Resolution Mass Spectrometry Data

| Ion | Calculated Mass (m/z) | Observed Mass (m/z) | Molecular Formula |

|---|---|---|---|

| [M+H]⁺ | 341.1809 | 341.30 | C₂₀H₂₅N₂O₃ |

Advanced Structural Elucidation Techniques for 6,7 Seco Angustilobine B

X-ray Diffraction Analysis (potential application)

While the structure of 6,7-seco-angustilobine B has been confidently determined by spectroscopic methods, single-crystal X-ray diffraction remains the gold standard for the absolute and unambiguous determination of a molecule's three-dimensional structure. This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern can be mathematically reconstructed to generate a precise 3D model of the molecule, confirming bond lengths, bond angles, and absolute stereochemistry.

For many complex indole (B1671886) alkaloids, particularly those with multiple stereocenters, X-ray crystallography has been instrumental in confirming structures proposed by NMR. Although a specific X-ray crystal structure for this compound has not been reported in the surveyed literature, its application would be a logical next step to unequivocally validate the stereochemical assignments made by NOESY and provide a definitive solid-state conformation of this intricate natural product. The ability to obtain suitable crystals is the primary prerequisite for this powerful analytical technique.

Synthetic Methodologies for 6,7 Seco Angustilobine B and Analogs

Strategies for Total Synthesis of Seco-Angustilobine B Scaffold

The formation of the 6,7-seco-angustilobine B core, which features a distinctive hexahydrooxepino[4,5-c]pyridine system fused to an indole (B1671886) moiety, is a complex synthetic challenge. A plausible and biomimetically inspired strategy for creating the defining seco (broken ring) structure involves the late-stage oxidative cleavage of a precursor containing a complete polycyclic indole framework. This approach mimics a potential biosynthetic pathway where a bond, such as the indole C2–C7 bond, is cleaved. A similar biomimetic, singlet oxygen-mediated oxidative cleavage has been successfully employed in the synthesis of the related alkaloid melohenine B, suggesting its applicability in this context.

The construction of the strained, multi-ring precursors necessary for the synthesis of alkaloids like this compound relies on advanced synthetic methodologies. These strategies are designed to efficiently build molecular complexity and control stereochemistry.

Key methodological approaches include:

Cascade Reactions: Enantioselective dearomative cascade reactions are powerful tools for building complex polycyclic scaffolds from simple indole derivatives. researchgate.net These cascades, often catalyzed by metals like silver(I), can form multiple rings in a single, highly controlled step. researchgate.net

Intramolecular Cycloadditions: Bioinspired intramolecular [4+2] cycloadditions can rapidly assemble complex caged frameworks from planar precursors, demonstrating a pathway to build the dense core of polycyclic alkaloids. researchgate.net

Rearrangement Reactions: Skeletal rearrangements, such as the Wagner-Meerwein rearrangement, have been utilized to construct the intricate carbon frameworks of certain indole alkaloids. psu.edu

Multi-Component Reactions: The development of multi-component processes, which combine several simple starting materials in one pot, offers an efficient and flexible route to complex, multi-cyclic indole alkaloid-type compounds.

Derivatization and Analog Synthesis from this compound

Chemical modification of the this compound molecule provides access to novel derivatives and structurally related natural products. These efforts are crucial for exploring structure-activity relationships and creating compounds with unique properties.

A notable derivatization of this compound involves its reaction with fullerenes. In a specific application, a new alkaloid-fullerene conjugate was synthesized via a photoinduced [3+2] cycloaddition of this compound to fullerene[C60]. The reaction proceeds under aerobic conditions and yields a major monoaddition product. The proposed mechanism involves a sequence of photoinduced electron transfer and subsequent radical recombination pathways. The resulting conjugate was fully characterized by various spectroscopic methods, including UV, IR, MALDI-TOFMS, and NMR experiments.

| Reaction Type | Reactants | Key Conditions | Product |

| Photoinduced [3+2] Cycloaddition | This compound, Fullerene[C60] | Photo-irradiation, Aerobic atmosphere | Alkaloid-fullerene conjugate (mono-adduct) |

Several alkaloids isolated from natural sources, primarily from various Alstonia species, are structurally related to this compound. psu.edunih.govnih.govmdpi.com These include:

Alstolaxepine: A this compound-type alkaloid that incorporates a rare γ-lactone-bridged oxepane (B1206615) ring system.

Losbanine: Systematically known as 6,7-seco-6-nor-angustilobine B, this analog features the deletion of a carbon atom at the 6-position, resulting in a modified ring structure.

16-decarbomethoxy-6,7-seco-angustilobine B: This derivative lacks the methyl ester group found in the parent compound.

6,7-seco-19,20-epoxyangustilobine B: This analog contains an epoxide ring at the 19,20-position.

While these compounds have been isolated and their structures determined, specific and detailed total or semi-synthetic routes for their preparation are not prominently reported in the scientific literature. Their synthesis would likely involve modifications of a common precursor or the parent alkaloid itself, such as decarboxylation or epoxidation reactions.

General Strategies for Indole Functionalization in Alkaloid Synthesis

The indole nucleus is a fundamental component of this compound and thousands of other alkaloids. The synthesis and functionalization of this heterocyclic system are central to the field of alkaloid synthesis. Over the years, a variety of powerful methods have been developed for this purpose.

Classical methods that remain in use, often in modern variations, include named reactions such as the Fischer, Bartoli, Reissert, and Madelung indole syntheses. nih.gov The Pictet-Spengler reaction is another cornerstone, enabling the synthesis of tetrahydro-β-carboline systems commonly found in indole alkaloids. researchgate.net

More contemporary strategies often rely on transition-metal catalysis to achieve high efficiency and selectivity. Gold-catalyzed cyclizations, for instance, have been used to construct piperidine (B6355638) rings fused to an indole core. ird.fr Palladium-catalyzed reactions, such as the Larock indole synthesis and the Heck reaction, are also widely employed to form the indole ring or to functionalize it by creating new carbon-carbon bonds. nih.gov These modern catalytic methods provide chemists with versatile tools to construct the complex and diverse structures of indole alkaloids. nih.gov

Structure Activity Relationship Sar Studies of 6,7 Seco Angustilobine B

Antiplasmodial Activity Profile

6,7-seco-Angustilobine B has been evaluated for its efficacy against drug-resistant and sensitive strains of Plasmodium falciparum, the parasite responsible for the most virulent form of malaria in humans.

The K-1 strain of P. falciparum is known for its resistance to chloroquine, a once widely used antimalarial drug. Research has shown that this compound demonstrates moderate activity against this multidrug-resistant strain. arabjchem.orgarabjchem.org The half-maximal inhibitory concentration (IC₅₀) has been reported as less than 30 μM, indicating a measurable effect on the parasite's growth and viability in vitro. arabjchem.orgarabjchem.org This level of activity suggests that the unique structural features of this compound may allow it to circumvent some of the resistance mechanisms that render other antimalarials ineffective.

Further investigation into the antiplasmodial spectrum of this compound has included testing against the Pf NF54 A19A strain, a chloroquine-sensitive laboratory strain. Against this strain, the compound exhibited an IC₅₀ value of 21.26 μM. arabjchem.orgarabjchem.org This moderate potency provides a baseline for its intrinsic antiplasmodial activity in the absence of specific drug resistance pressures. The comparable, albeit moderate, activity against both resistant and sensitive strains suggests a mode of action that may differ from that of traditional quinoline-based antimalarials.

Table 1: Antiplasmodial Activity of this compound

| Plasmodium falciparum Strain | IC₅₀ (μM) | Reference |

|---|---|---|

| K-1 (Chloroquine-resistant) | < 30 | arabjchem.orgarabjchem.org |

| Pf NF54 A19A (Chloroquine-sensitive) | 21.26 | arabjchem.orgarabjchem.org |

Cytotoxicity in In Vitro Cellular Models

A critical aspect of drug discovery is determining the selectivity of a compound for its intended target over host cells. To this end, the cytotoxicity of this compound has been assessed.

The cytotoxicity of this compound was evaluated against the MRC-5 human lung fibroblast cell line. Studies have indicated that the compound exhibits no cytotoxic effect against these cells. researchgate.net This lack of toxicity in a normal human cell line is a promising characteristic, suggesting a favorable selectivity index for its antiplasmodial activity over potential harm to host tissues.

Table 2: Cytotoxicity of this compound

| Cell Line | Effect | Reference |

|---|---|---|

| MRC-5 (Human Lung Fibroblast) | No cytotoxic effect | researchgate.net |

Identified Gaps in Comprehensive SAR Elucidation

Despite the initial characterization of its antiplasmodial activity, a comprehensive understanding of the structure-activity relationship (SAR) of this compound remains incomplete. Several key gaps in the current knowledge base have been identified.

The comparison of this compound with structurally related but inactive alkaloids, such as boonein, suggests that the seco-modification in its structure is a critical determinant of its antiplasmodial activity. However, the precise contributions of the various functional groups and the stereochemistry of the molecule to its biological activity have not been systematically investigated.

Furthermore, while comparisons with more potent antiplasmodial alkaloids like echitamine (IC₅₀ against Pf NF54 A19A of 11.07 μM) highlight the potential for optimization, the specific structural modifications that could enhance the potency of the this compound scaffold are yet to be explored. There is a notable absence of studies on the effects of substitutions at different positions on the indole (B1671886) ring, the piperidine (B6355638) moiety, or the oxepane (B1206615) ring. A systematic synthetic program to generate a library of analogues with variations in these regions would be invaluable for elucidating the SAR in greater detail. Such studies would be instrumental in identifying the key pharmacophoric features and could guide the design of more potent and selective antiplasmodial agents based on the this compound template.

Mechanistic Investigations at the Molecular Level for 6,7 Seco Angustilobine B

Proposed Molecular Interactions Underlying Bioactivities (noting current knowledge gaps)

Research has indicated that 6,7-seco-angustilobine B possesses potential antiviral and antimicrobial properties. The precise molecular targets and the exact nature of the interactions that lead to these bioactivities are still under investigation, representing a significant knowledge gap. However, based on the structure of the molecule and the known mechanisms of similar alkaloids, some proposals can be made.

The bioactivity of alkaloids is often attributed to their ability to interfere with various cellular processes. For instance, some alkaloids exert their antimicrobial effects by disrupting cell membranes, inhibiting essential enzymes, or intercalating with DNA. Given the planar nature of the indole (B1671886) ring in this compound, interaction with nucleic acids is a plausible mechanism. Furthermore, the nitrogen and oxygen atoms in the molecule can act as hydrogen bond acceptors, while the indole NH group can act as a hydrogen bond donor, facilitating a range of interactions with biological targets.

While direct evidence for the specific molecular interactions of this compound is limited, studies on related alkaloids provide some insights. For example, the related compound angustilobine C has demonstrated moderate cytotoxicity against KB cells, a human carcinoma cell line of the oral cavity. nih.gov This suggests that alkaloids of the angustilobine family may have antiproliferative effects, the mechanism of which warrants further investigation.

Table 1: Bioactivity of Angustilobine-type Alkaloids

| Compound | Bioactivity | Cell Line | Measurement | Result | Reference |

| Angustilobine C | Cytotoxicity | KB | Not Specified | Moderate | nih.gov |

It is important to note that the current understanding is largely based on structural analogy and preliminary bioactivity screening. Detailed mechanistic studies are required to identify the specific molecular targets of this compound and to validate the proposed interactions.

Electron Transfer and Radical Recombination Pathways in Photoinduced Cycloaddition Reactions

A key aspect of the chemistry of this compound is its synthesis via a photoinduced [3+2] cycloaddition reaction. This process is mechanistically characterized by electron transfer and radical recombination pathways. The reaction is typically carried out under aerobic conditions, where an Alstonia indole alkaloid precursor is subjected to photoirradiation.

The proposed mechanism initiates with the photoinduced electron transfer from the indole alkaloid to a sensitizer, often molecular oxygen, leading to the formation of a radical ion pair. This is followed by a series of subsequent electron and proton transfers, which generate key radical intermediates. The final step involves the recombination of these radicals to form the structurally complex this compound.

This photochemical pathway is significant as it allows for the construction of the intricate polycyclic framework of the molecule in a single step. The efficiency and selectivity of this reaction are dependent on various factors, including the wavelength of light used, the solvent, and the presence of sensitizers. Understanding these radical-mediated pathways is not only crucial for optimizing the synthesis of this compound but also opens avenues for its potential application in fields like photodynamic therapy, which relies on the generation of reactive oxygen species.

Application of Computational Chemistry in Mechanism of Action Studies (e.g., molecular docking, potential future research)

While experimental studies provide invaluable data, computational chemistry offers a powerful complementary approach to investigate the mechanism of action of this compound at a molecular level. To date, there is a notable absence of specific molecular docking or other computational studies published for this particular compound. However, the application of such methods to other alkaloids demonstrates their potential utility.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method could be employed to screen for potential biological targets of this compound. By docking the compound against a library of known protein structures, researchers could identify proteins with high binding affinities, which could then be prioritized for experimental validation. Such studies have been successfully applied to other classes of natural products to elucidate their mechanisms of action.

Furthermore, Density Functional Theory (DFT) calculations could be used to analyze the electronic properties of this compound, providing insights into its reactivity and the nature of its potential interactions with biological targets. For instance, DFT can be used to calculate the molecule's electrostatic potential surface, which can help in understanding how it might interact with the active site of an enzyme or a receptor.

Table 2: Potential Computational Chemistry Applications for this compound

| Computational Method | Potential Application | Information Gained |

| Molecular Docking | Identification of potential protein targets. | Binding affinity, binding mode, key interacting residues. |

| Density Functional Theory (DFT) | Analysis of electronic structure and reactivity. | Electron distribution, orbital energies, reaction pathways. |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior of the compound-target complex. | Stability of binding, conformational changes, solvent effects. |

Future research in this area should focus on applying these computational tools to this compound. A combined approach, integrating computational predictions with experimental validation, would be a highly effective strategy to unravel the detailed mechanism of action of this intriguing natural product and to guide the design of new derivatives with enhanced biological activities.

Future Research Directions and Translational Perspectives for 6,7 Seco Angustilobine B

The unique architecture of 6,7-seco-angustilobine B, a seco-iridoid monoterpenoid indole (B1671886) alkaloid, presents a compelling scaffold for therapeutic innovation. Isolated from medicinal plants such as Alstonia boonei and Nauclea officinalis, this compound has emerged as a focal point for future research aimed at harnessing its pharmacological potential. tandfonline.comnih.govacs.org The following sections outline key areas for future investigation, from fundamental mechanistic studies to the development of novel therapeutic agents.

Q & A

Basic Research Questions

Q. How is 6,7-seco-angustilobine B structurally characterized using spectroscopic methods?

- Methodological Answer : Structural elucidation involves analyzing 1D/2D NMR (e.g., -NMR, -NMR, HSQC) and mass spectrometry. Key spectral features include:

- Aromatic protons (δH 7.56–7.35) and carbons (δC 110.9–122.3) for the indole moiety .

- A COOMe group (δC 173.6 and δH 3.38 for N-methyl) .

- Molecular ion at m/z 341.30 via mass spectrometry .

Q. What are the primary steps in isolating this compound from natural sources?

- Methodological Answer :

- Extraction : Use polar solvents (e.g., methanol) on plant material (e.g., Alstonia congensis root bark).

- Fractionation : Employ column chromatography with silica gel or Sephadex LH-20.

- Purification : Apply HPLC or preparative TLC guided by antiplasmodial activity assays .

Q. How do researchers design initial bioactivity screens for this compound?

- Methodological Answer :

- In vitro assays : Test against Plasmodium falciparum cultures (e.g., SYBR Green assay) with IC50 determination .

- Control groups : Include standard antimalarials (e.g., chloroquine) and cytotoxicity assays on mammalian cell lines .

- Dose-response curves : Use nonlinear regression to calculate potency and selectivity indices .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound in laboratory settings?

- Methodological Answer :

- Retrosynthetic analysis : Prioritize indole ring formation and late-stage functionalization (e.g., COOMe group introduction) .

- Catalysis : Test palladium-mediated coupling or enzymatic methods for stereoselective CH2-O linkages (δC 71.0–69.2) .

- Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediates and optimize reaction time/temperature .

Q. How can contradictory data on its antiplasmodial activity be resolved methodologically?

- Methodological Answer :

- Meta-analysis : Apply the false discovery rate (FDR) correction to adjust for multiple hypothesis testing in high-throughput screens .

- Strain-specific variability : Test across diverse Plasmodium strains (e.g., chloroquine-resistant vs. sensitive) under standardized conditions .

- Mechanistic studies : Use CRISPR-Cas9 gene editing to identify target pathways and validate via knockout/knockdown assays .

Q. What advanced techniques elucidate its mechanism of action against Plasmodium species?

- Methodological Answer :

- Proteomics : Perform affinity chromatography with immobilized this compound to capture binding partners .

- Metabolomics : Compare parasite metabolite profiles (e.g., via LC-QTOF-MS) pre/post-treatment to identify disrupted pathways .

- Crystallography : Co-crystallize the compound with putative targets (e.g., Pf DHODH) for structural insights .

Data Analysis and Reporting

Q. How should researchers address spectral discrepancies in structural assignments?

- Methodological Answer :

- 2D NMR validation : Use NOESY or ROESY to confirm spatial proximity of protons (e.g., H-9 to H-12) .

- Comparative databases : Cross-check with the AntiBase or SciFinder for rare alkaloid shifts .

- Quantum calculations : Perform DFT-based chemical shift predictions to resolve ambiguities .

Q. What frameworks guide hypothesis-driven research on this compound’s bioactivity?

- Methodological Answer :

- PICO Framework : Define Population (e.g., Plasmodium-infected erythrocytes), Intervention (compound concentration), Comparison (positive/negative controls), Outcome (IC50) .

- FINER Criteria : Ensure hypotheses are Feasible, Novel, Ethical, and Relevant to malaria drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.